molecular formula C12H12Cl2N4O4 B3857852 N-[(Z)-1,1-dichlorohex-1-en-3-ylideneamino]-2,4-dinitroaniline

N-[(Z)-1,1-dichlorohex-1-en-3-ylideneamino]-2,4-dinitroaniline

Cat. No.: B3857852
M. Wt: 347.15 g/mol
InChI Key: SXTCURAPYNKXFD-NVNXTCNLSA-N
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Description

N-[(Z)-1,1-dichlorohex-1-en-3-ylideneamino]-2,4-dinitroaniline: is a synthetic organic compound characterized by its complex structure and unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-1,1-dichlorohex-1-en-3-ylideneamino]-2,4-dinitroaniline typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the dichlorohexene intermediate: This involves the chlorination of hexene under controlled conditions to introduce the dichloro groups.

    Condensation reaction: The dichlorohexene intermediate is then reacted with 2,4-dinitroaniline in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves:

    Bulk chlorination: Using industrial chlorinators to produce the dichlorohexene intermediate.

    Catalytic condensation: Employing high-efficiency catalysts to facilitate the condensation reaction with 2,4-dinitroaniline.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-1,1-dichlorohex-1-en-3-ylideneamino]-2,4-dinitroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorohexene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Production of amino derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

N-[(Z)-1,1-dichlorohex-1-en-3-ylideneamino]-2,4-dinitroaniline has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-[(Z)-1,1-dichlorohex-1-en-3-ylideneamino]-2,4-dinitroaniline exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.

    Pathways Involved: It affects various biochemical pathways, including those related to oxidative stress and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-[(Z)-1,1-dichlorohex-1-en-3-ylideneamino]-2,4-dinitrobenzene
  • N-[(Z)-1,1-dichlorohex-1-en-3-ylideneamino]-2,4-dinitrotoluene

Uniqueness

N-[(Z)-1,1-dichlorohex-1-en-3-ylideneamino]-2,4-dinitroaniline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

N-[(Z)-1,1-dichlorohex-1-en-3-ylideneamino]-2,4-dinitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N4O4/c1-2-3-8(6-12(13)14)15-16-10-5-4-9(17(19)20)7-11(10)18(21)22/h4-7,16H,2-3H2,1H3/b15-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTCURAPYNKXFD-NVNXTCNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C=C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C=C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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